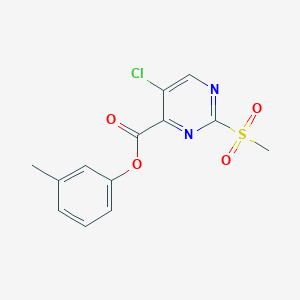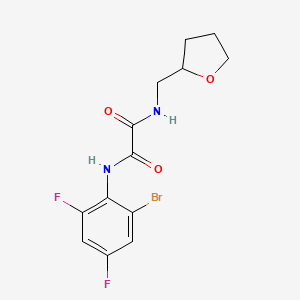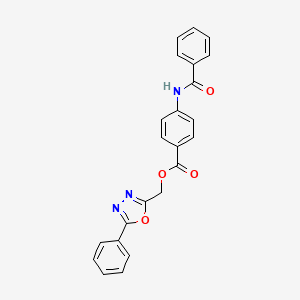
3-methylphenyl 5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxylate
Vue d'ensemble
Description
3-methylphenyl 5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxylate is a chemical compound that has been studied extensively in scientific research for its potential therapeutic applications. This compound is also known by its chemical formula C13H11ClN2O4S and has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of 3-methylphenyl 5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxylate involves the inhibition of DHODH, which is a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to the depletion of intracellular pyrimidine nucleotides, which can result in the inhibition of cell proliferation and apoptosis in cancer cells. Additionally, this compound has been shown to exhibit anti-inflammatory activity through the inhibition of the pro-inflammatory cytokine interleukin-1β (IL-1β).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methylphenyl 5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxylate have been studied in various scientific research studies. One study found that this compound exhibited potent inhibitory activity against DHODH, which led to the depletion of intracellular pyrimidine nucleotides and the inhibition of cell proliferation and apoptosis in cancer cells. Other studies have explored the potential anti-inflammatory effects of this compound through the inhibition of IL-1β.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-methylphenyl 5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxylate in lab experiments include its potent inhibitory activity against DHODH, which makes it a useful tool for studying the de novo pyrimidine synthesis pathway. Additionally, this compound has been shown to exhibit anti-inflammatory activity, which makes it a useful tool for studying the mechanisms of inflammation. However, limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle and work with this compound safely.
Orientations Futures
There are several future directions for the study of 3-methylphenyl 5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxylate. One direction is the continued exploration of its potential therapeutic applications, particularly in the treatment of cancer and autoimmune diseases. Another direction is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to explore the potential toxicity and safety of this compound, as well as its potential interactions with other drugs and compounds.
Applications De Recherche Scientifique
The potential therapeutic applications of 3-methylphenyl 5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxylate have been studied in various scientific research studies. One study found that this compound exhibited potent inhibitory activity against the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. This inhibition leads to the depletion of intracellular pyrimidine nucleotides, which can result in the inhibition of cell proliferation and apoptosis in cancer cells. Other studies have explored the potential use of this compound as an anti-inflammatory agent, as well as its potential use in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
(3-methylphenyl) 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c1-8-4-3-5-9(6-8)20-12(17)11-10(14)7-15-13(16-11)21(2,18)19/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAYCKSFMIZRNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1-azepanylcarbonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4395244.png)
![{[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4395249.png)
![N-(5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4395260.png)


![(3-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4395283.png)

![methyl 7-(2-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4395308.png)
![4-fluoro-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4395310.png)
![2-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-1-phenylethanol hydrochloride](/img/structure/B4395314.png)

![3-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4395322.png)

![N-{5-[(cyclopentylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4395340.png)